molecular formula C7H11N3O2 B13285383 6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one

6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B13285383
M. Wt: 169.18 g/mol
InChI Key: FLHJMSVTFRQCBD-UHFFFAOYSA-N
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Description

6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that features a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with a guanidine derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one
  • 4-[1-hydroxy-2-(methylamino)ethyl]benzonitrile
  • 2-Hydroxy-4-isopropylamino-6-methylamino-1,3,5-triazine

Uniqueness

6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

4-hydroxy-2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O2/c1-8-3-2-5-9-6(11)4-7(12)10-5/h4,8H,2-3H2,1H3,(H2,9,10,11,12)

InChI Key

FLHJMSVTFRQCBD-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NC(=CC(=O)N1)O

Origin of Product

United States

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